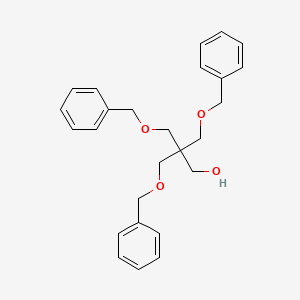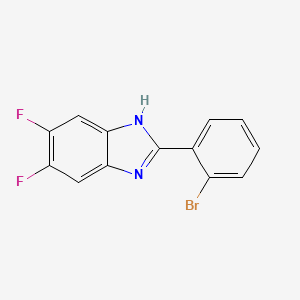
2-Methoxyethyl phenylglyoxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl phenylglyoxalate is an organic compound with the molecular formula C11H12O4. It is a derivative of phenylglyoxylic acid, where the carboxylic acid group is esterified with 2-methoxyethanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl phenylglyoxalate typically involves the esterification of phenylglyoxylic acid with 2-methoxyethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. This method allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl phenylglyoxalate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phenylglyoxylic acid or benzoylformic acid.
Reduction: 2-Phenylglycolic acid 2-methoxyethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Methoxyethyl phenylglyoxalate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, as it can act as a substrate for certain enzymes.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl phenylglyoxalate involves its interaction with specific molecular targets. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of phenylglyoxylic acid and 2-methoxyethanol. The phenylglyoxylic acid can then undergo further metabolic transformations, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
Phenylglyoxylic acid: The parent compound, which lacks the ester group.
Methylphenyl glyoxylate: An ester derivative with a methyl group instead of 2-methoxyethyl.
Ethyl benzoylformate: Another ester derivative with an ethyl group.
Uniqueness
2-Methoxyethyl phenylglyoxalate is unique due to the presence of the 2-methoxyethyl group, which imparts different physicochemical properties compared to other esters. This structural variation can influence its reactivity and interactions in both chemical and biological systems.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-methoxyethyl 2-oxo-2-phenylacetate |
InChI |
InChI=1S/C11H12O4/c1-14-7-8-15-11(13)10(12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
PRPOTVRVNQDWNZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Racemic 2-((2-bromophenyl)sulfonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B8390762.png)







